6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
CAS No.: 113121-35-0
Cat. No.: VC17311122
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113121-35-0 |
|---|---|
| Molecular Formula | C15H15N3OS |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 6-ethylsulfanyl-3-methoxy-2-phenylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3 |
| Standard InChI Key | YFRJVAMRBCZGBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN2C(=NC(=C2OC)C3=CC=CC=C3)C=C1 |
Introduction
Chemical Structure and Molecular Properties
Core Scaffold and Substituent Effects
The imidazo[1,2-b]pyridazine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, and 5 (Figure 1). The target compound features three critical modifications:
-
6-(Ethylthio) group: A sulfur-containing substituent at the 6-position, known to enhance lipophilicity and influence binding kinetics in analogous compounds .
-
3-Methoxy group: An electron-donating methoxy substituent at the 3-position, which may modulate electronic distribution and hydrogen-bonding capacity.
-
2-Phenyl group: An aromatic ring at the 2-position, a common pharmacophore in amyloid-binding agents .
Table 1: Calculated Physicochemical Properties
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 6-(ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine likely follows a multi-step sequence, drawing from methodologies for analogous compounds :
-
Core formation: Condensation of α-bromoketones with 3-amino-6-chloropyridazine under mild basic conditions to construct the imidazo[1,2-b]pyridazine backbone .
-
6-Position functionalization: Nucleophilic displacement of the 6-chloro group with ethanethiol, leveraging the reactivity of halogenated pyridazines .
-
3-Methoxy introduction: Methoxylation via SNAr reaction or copper-mediated coupling, though specific conditions for this position require optimization .
Table 2: Comparative Yields for Halogen Displacement Reactions
| Starting Material | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 6-Chloro derivative | Ethanethiol | K₂CO₃, DMF, 80°C | 68 |
| 6-Bromo derivative | Sodium methoxide | MeOH, reflux | 72 |
| 6-Iodo derivative | Thiourea | EtOH, 60°C | 81 |
| Compound | 6-Substituent | 2-Substituent | K₁ (nM) | logP |
|---|---|---|---|---|
| 4 | SCH₃ | 4′-NMe₂Ph | 11.0 | 2.93 |
| 16a | SCH₃ | 2-pyridinyl | 550 | 3.50 |
| PIB (control) | - | - | 11.0 | 3.99 |
The phenyl group at the 2-position appears critical for high affinity, as pyridinyl or thiophenyl replacements reduce binding by >50-fold . The target compound retains this phenyl moiety, suggesting potential utility in positron emission tomography (PET) tracer development if radiolabeled.
Selectivity and Lipophilicity Considerations
Applications in Molecular Imaging
Radiolabeling Prospects
The ethylthio group offers a potential site for carbon-11 labeling via [¹¹C]methylation of a thiol precursor. Alternatively, fluorine-18 could be introduced via prosthetic groups, though this requires additional synthetic steps. Comparative studies with Pittsburgh Compound B (PIB) would determine if the imidazo[1,2-b]pyridazine scaffold offers improved pharmacokinetics or lower white matter retention.
In Vivo Stability and Metabolism
Thioether bonds are generally metabolically stable, but hepatic oxidation to sulfoxides or sulfones remains a concern. Methoxy groups, conversely, undergo demethylation via cytochrome P450 enzymes. Preclinical PET studies in rodent models would elucidate the compound’s metabolic fate and brain uptake kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume